2-[(3-Chloro-4-methylanilino)methylene]-4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione 2-[(3-Chloro-4-methylanilino)methylene]-4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione
Brand Name: Vulcanchem
CAS No.: 332055-72-8
VCID: VC0407212
InChI: InChI=1S/C16H11ClF3NO2S/c1-9-4-5-10(7-12(9)17)21-8-11(15(23)16(18,19)20)14(22)13-3-2-6-24-13/h2-8,22H,1H3/b14-11-,21-8?
SMILES: CC1=C(C=C(C=C1)N=CC(=C(C2=CC=CS2)O)C(=O)C(F)(F)F)Cl
Molecular Formula: C16H11ClF3NO2S
Molecular Weight: 373.8g/mol

2-[(3-Chloro-4-methylanilino)methylene]-4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione

CAS No.: 332055-72-8

Cat. No.: VC0407212

Molecular Formula: C16H11ClF3NO2S

Molecular Weight: 373.8g/mol

* For research use only. Not for human or veterinary use.

2-[(3-Chloro-4-methylanilino)methylene]-4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione - 332055-72-8

Specification

CAS No. 332055-72-8
Molecular Formula C16H11ClF3NO2S
Molecular Weight 373.8g/mol
IUPAC Name (Z)-3-[(3-chloro-4-methylphenyl)iminomethyl]-1,1,1-trifluoro-4-hydroxy-4-thiophen-2-ylbut-3-en-2-one
Standard InChI InChI=1S/C16H11ClF3NO2S/c1-9-4-5-10(7-12(9)17)21-8-11(15(23)16(18,19)20)14(22)13-3-2-6-24-13/h2-8,22H,1H3/b14-11-,21-8?
Standard InChI Key PMHHUQWVXBZQEK-CSULINQDSA-N
SMILES CC1=C(C=C(C=C1)N=CC(=C(C2=CC=CS2)O)C(=O)C(F)(F)F)Cl

Introduction

Chemical Identity and Structure

Nomenclature and Identification

2-[(3-Chloro-4-methylanilino)methylene]-4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione belongs to the class of β-diketones with several functional groups incorporated into its structure. The compound can be identified through the following properties:

ParameterValue
CAS Number332055-72-8
Molecular FormulaC₁₆H₁₁ClF₃NO₂S
Molecular Weight373.8 g/mol
IUPAC Name2-[(3-Chloro-4-methylanilino)methylene]-4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione

This molecule is characterized by a 1,3-butanedione scaffold with a trifluoromethyl group at position 4, a thienyl substituent at position 1, and a (3-chloro-4-methylanilino)methylene group at position 2.

Structural Features

The compound possesses several key structural features that contribute to its chemical properties and potential applications:

  • A β-diketone core structure (1,3-butanedione)

  • A trifluoromethyl (CF₃) group that enhances stability and lipophilicity

  • A 2-thienyl ring that provides aromatic character and potential coordination sites

  • A (3-chloro-4-methylanilino)methylene moiety with electron-withdrawing and electron-donating groups

  • Multiple potential hydrogen bond acceptor and donor sites

The trifluoromethyl group is known to significantly affect the electronic properties of molecules, typically increasing lipophilicity and metabolic stability. The thienyl group provides additional sites for chemical modification and coordination chemistry applications .

Physical and Chemical Properties

Physical Properties

While specific experimental data for this exact compound is limited, its properties can be estimated based on structurally similar compounds:

PropertyValueSource
Physical StateLikely solid at room temperatureBased on similar compounds
ColorLikely white to yellow crystalline powderBased on similar compounds
Melting PointEstimated 40-50°CBased on similar compounds
SolubilityLikely soluble in methanol, ethanol, and common organic solventsBased on similar compounds

The parent compound 4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione has a melting point of 43-46°C and is soluble in methanol , suggesting similar properties for our target compound, albeit potentially with a slightly higher melting point due to the additional substituents.

Chemical Properties

The chemical reactivity of 2-[(3-Chloro-4-methylanilino)methylene]-4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione is expected to be dominated by several key features:

  • Keto-enol tautomerism typical of β-diketones

  • Metal chelating ability through the 1,3-diketone moiety

  • Potential hydrogen bonding through the NH group

  • Electrophilic character enhanced by the trifluoromethyl group

  • Nucleophilic sites at the carbonyl groups

This compound, like other β-diketones with trifluoromethyl groups, likely exists predominantly in the enol form due to the stabilization provided by the trifluoromethyl group .

Synthesis and Preparation

Synthetic Routes

The synthesis of 2-[(3-Chloro-4-methylanilino)methylene]-4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione typically involves condensation reactions between appropriate precursors, as described for similar compounds:

"The synthesis of this compound typically involves condensation reactions between appropriate precursors, such as a thienyl-substituted 1,3-butanedione and a 3-chloro-4-methylaniline derivative. The specific synthesis route may vary depending on the availability of starting materials and desired purity levels."

Proposed Synthetic Pathway

A general synthetic pathway would likely involve:

  • Preparation of 4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione (also known as 2-thenoyltrifluoroacetone)

  • Condensation with 3-chloro-4-methylaniline under appropriate conditions

  • Purification steps including recrystallization or column chromatography

The starting material 4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione is commercially available and well-characterized with a purity typically >98.0% as determined by gas chromatography .

Structure-Activity Relationships

Comparison with Similar Compounds

Several structural analogs of the target compound have been studied, providing insights into potential structure-activity relationships:

CompoundSimilarityKey DifferencesRef.
(2Z)-2-[(3-chloro-4-methylanilino)methylidene]-4,4,4-trifluoro-1-(2-furanyl)butane-1,3-dioneVery highContains furanyl instead of thienyl group
4,4,4-Trifluoro-1-(2-thienyl)-1,3-butanedioneHighLacks the (3-chloro-4-methylanilino)methylene group
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dioneModerateContains p-tolyl instead of thienyl; lacks anilino group
4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedioneModerateContains furyl instead of thienyl; lacks anilino group

The furanyl analog is particularly close in structure, differing only in the heteroatom of the five-membered ring (oxygen instead of sulfur). This close structural similarity suggests comparable chemical properties and potentially similar biological activities .

Key Structural Elements Affecting Activity

Several structural elements are likely to influence the biological and chemical activity of the compound:

Biological Activity and Applications

Applications in Research and Development

The compound and its analogs have several potential applications:

  • As building blocks for pharmaceuticals or specialty chemicals

  • As intermediates in organic synthesis due to their reactive functional groups

  • As ligands in metal complex formation for catalysis or material science

  • As reagents in the synthesis of heterocyclic compounds

"Compounds with similar structures are often used in organic synthesis as intermediates for more complex molecules. They can serve as building blocks for pharmaceuticals, dyes, or other specialty chemicals due to their reactive functional groups."

Hazard TypeClassificationPrecautionary MeasuresRef.
Skin IrritationSkin Irrit. 2Wear protective gloves
Eye IrritationEye Irrit. 2Wear eye protection/face protection
RespiratorySTOT SE 3Use in well-ventilated areas
Aquatic ToxicityMay be toxic to aquatic lifeAvoid release to environment

The parent compound 4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione has the following safety precautions listed:

"P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of water. P337 + P313: If eye irritation persists: Get medical advice/attention."

Current Research and Future Perspectives

Research Findings

Research on compounds with similar structures has focused on several areas:

  • Cytotoxicity against cancer cells, particularly oral squamous cell carcinoma (OSCC)

  • Structure-activity relationships for tumor specificity

  • Mechanisms of action, including apoptosis induction

  • Applications in metal chelation and coordination chemistry

"Among 23 β-diketones, 3-formylchromone was the most tumor-specific (TS=6.3), followed by (+)- and (–)-3-(trifluoroacetyl)camphor (TS=4.4), 4,4,4-trifluoro-1-phenyl-1,3-butanedione (TS=3.4) and (–)-3-(trifluoroacetyl)camphor (TS=3.3); others including curcumin were much less active (TS=0.9-2.2)."

Future Research Directions

Future research on 2-[(3-Chloro-4-methylanilino)methylene]-4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione might focus on:

  • Detailed structure-activity relationship studies to optimize biological activity

  • Investigation of metal-chelating properties and potential applications

  • Development of synthetic methodologies to prepare derivatives with enhanced properties

  • Exploration of applications in materials science, particularly in fluorine-containing materials

  • Further evaluation of biological activities, including antiplasmodial, anticancer, and antimicrobial properties

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